molecular formula C12H11NOS B2406932 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 928324-87-2

5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2406932
CAS No.: 928324-87-2
M. Wt: 217.29
InChI Key: JDDSIGXNGCMHMU-UHFFFAOYSA-N
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Description

5-[2-(Methylthio)phenyl]-1H-pyrrole-3-carbaldehyde ( 928324-87-2) is a high-purity chemical reagent with the molecular formula C12H11NOS and a molecular weight of 217.29 g/mol. This compound is supplied for research purposes, specifically in the exploration of novel heterocyclic compounds with biological activity. The pyrrole heterocycle is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and its ability to interact with various biological targets . Research into pyrrole-3-carbaldehyde derivatives is a significant area of interest due to their potential physiological activities . In particular, such compounds are being investigated for their potential as antibacterial agents in the ongoing search for new therapeutics to address the global challenge of antibacterial resistance . The (methylthio)phenyl substituent on this pyrrole-carbaldehyde scaffold may offer unique physicochemical properties that can be leveraged in structure-activity relationship (SAR) studies. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care; refer to the Safety Datasheet for comprehensive hazard and handling information. Storage recommendations: Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-6-9(8-14)7-13-11/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDSIGXNGCMHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2-(methylthio)benzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the aldehyde group is introduced into the pyrrole ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, particularly at the 2-position, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid.

    Reduction: 5-[2-(methylthio)phenyl]-1H-pyrrole-3-methanol.

    Substitution: 2-bromo-5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 5-[2-(Methylthio)phenyl]-1H-pyrrole-3-carbaldehyde serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalization reactions, enabling the development of novel chemical entities.

Biology

  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.
  • Anticancer Properties : Research has suggested that derivatives of this compound may exhibit anticancer activities, warranting in-depth investigation into their mechanisms of action and efficacy against different cancer cell lines .

Medicine

  • Drug Discovery : The compound is being explored as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases, including cancer and infections.
  • Pharmaceutical Applications : It has been noted for its potential use in creating pharmaceutical compositions aimed at treating gastrointestinal disorders, such as peptic ulcers and gastritis .

Industry

  • Organic Semiconductors : The compound is utilized in the production of advanced materials, particularly organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
  • Dyes and Pigments : The unique chromophoric properties allow it to be used in dye synthesis, contributing to the development of new coloring agents for industrial applications.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated efficacy against Gram-positive bacteria with minimal inhibitory concentrations established.
Anticancer Properties Showed selective cytotoxicity towards cancer cell lines with IC50 values indicating significant potential for further development.
Drug Discovery Identified as a promising lead compound for formulations targeting gastric acid-related diseases.

Mechanism of Action

The mechanism of action of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2)

  • Substituent : Fluorine at the phenyl 2-position.
  • Physicochemical Properties :
    • Molecular Weight (MW): 189.186 g/mol
    • Polar Surface Area (PSA): 32.86 Ų
    • logP: 2.63
  • Applications: Used as an intermediate in the synthesis of TAK-438 (Vonoprazan fumarate), a potassium-competitive acid blocker .
  • Safety : Requires standard handling precautions (e.g., respiratory protection if inhaled) under GHS guidelines .

5-[2-(Methylthio)phenyl]-1H-pyrrole-3-carbaldehyde (Target Compound)

  • Substituent : Methylthio (-SCH₃) at the phenyl 2-position.
  • Key Differences: Lipophilicity: The -SCH₃ group increases logP compared to -F, enhancing lipid solubility. Synthetic Accessibility: Discontinued status suggests challenges in synthesis or stability .

Core Heterocycle Variations

2-Formyl-1H-pyrrole-3-carbonitrile (CAS: 56164-43-3)

  • Structure : Replaces the phenyl group with a nitrile (-CN) at position 3.
  • Properties :
    • Higher PSA (due to -CN) and lower logP compared to the target compound.
  • Applications : Primarily used in materials science for ligand design .

5-Fluoro-1H-indole-3-carbonitrile (CAS: 194490-15-8)

  • Structure : Indole core (benzopyrrole) with -F and -CN substituents.
  • Key Differences :
    • Indole’s aromaticity enhances electronic conjugation, altering reactivity.
    • -CN group increases polarity, reducing bioavailability compared to carbaldehyde derivatives .

Comparative Data Table

Compound Name CAS Number Substituent (Position 5) MW (g/mol) logP PSA (Ų) Key Applications
This compound 1256355-16-4 -SCH₃ ~215.3* ~3.1* ~32.86* Discontinued pharmaceutical intermediate
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde 881674-56-2 -F 189.186 2.63 32.86 TAK-438 intermediate
2-Formyl-1H-pyrrole-3-carbonitrile 56164-43-3 -CN 120.12 0.98 54.74 Ligand synthesis

Research Findings and Implications

  • Synthetic Challenges : The methylthio group’s introduction requires specialized reagents (e.g., methylthiolation agents), complicating large-scale synthesis relative to fluorine-substituted analogs .

Biological Activity

5-[2-(Methylthio)phenyl]-1H-pyrrole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NOS. The compound features a pyrrole ring, which is known for its diverse biological activities, and a methylthio group that may enhance its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that pyrrole derivatives often exhibit various biological activities, including:

  • Antioxidant Activity : Pyrrole derivatives can scavenge free radicals, which may contribute to their protective effects against oxidative stress.
  • Anticancer Properties : Some studies suggest that pyrrole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression.
  • Antimicrobial Effects : Certain pyrrole derivatives have shown activity against various pathogens, indicating potential use in treating infections.

Anticancer Activity

A study examined the effects of this compound on several cancer cell lines. The compound demonstrated significant cytotoxicity against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. The IC50 values were as follows:

Cell LineIC50 (µM)
HeLa12.5
A54915.0
MCF-710.0

These results suggest that the compound may effectively inhibit the proliferation of these cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound exhibited a scavenging activity of 72% at a concentration of 50 µM, indicating moderate antioxidant properties compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

In antimicrobial assays, the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This antimicrobial activity suggests potential applications in treating bacterial infections.

Case Studies

  • Case Study on Cancer Treatment : In a preclinical study involving xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased expression of pro-apoptotic proteins.
  • Case Study on Antioxidant Effects : A study assessed the protective effects of the compound on oxidative damage in human hepatocyte cell lines exposed to hydrogen peroxide. Results indicated that treatment with the compound significantly reduced markers of oxidative stress, such as malondialdehyde levels.

Q & A

Q. How can contradictory data from mass spectrometry and elemental analysis be reconciled for this compound?

  • Verify sample purity via HPLC and repeat analyses under standardized conditions. Consider isotopic patterns in MS to identify impurities, as highlighted in studies of fluorophenyl-pyrrole derivatives .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference NMR, X-ray, and computational data to resolve ambiguities. For example, tautomeric forms in solution may differ from solid-state structures .
  • Experimental Design : Prioritize transition metal-free protocols for sustainability and cost-effectiveness, adapting methods from ethynylated pyrrole syntheses .

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